2,6-Difluoro-4-iodoaniline
Overview
Description
2,6-Difluoro-4-iodoaniline is a halogenated aniline derivative, which is a compound that includes an amine group attached to a benzene ring that is further substituted with iodine and fluorine atoms at specific positions. The presence of both iodine and fluorine atoms makes this compound particularly interesting for various chemical reactions due to their electronic and steric effects on the benzene ring.
Synthesis Analysis
The synthesis of halogenated anilines, such as 2,6-difluoro-4-iodoaniline, often involves halogenation reactions where specific halogen atoms are introduced into the aniline molecule. In the case of 2,6-diiodo-4-methylaniline, the synthesis was achieved by dissolving 4-methylaniline in acetic acid and adding a mixture of KI-KIO3 at 80°C, resulting in a 75% yield of the diiodinated product . Although this paper does not directly describe the synthesis of 2,6-difluoro-4-iodoaniline, similar conditions could potentially be adapted for its synthesis by choosing appropriate starting materials and halogenating agents.
Molecular Structure Analysis
The molecular structure of 2,6-difluoro-4-iodoaniline would consist of a benzene ring with two fluorine atoms and one iodine atom attached to it, along with an amine group (-NH2). The presence of the iodine atom at the 4-position makes it a potential site for further chemical reactions, such as coupling or substitution, due to the iodine's relatively high reactivity. The fluorine atoms at the 2 and 6 positions would exert an electron-withdrawing effect, which could influence the reactivity of the amine group and the overall electronic properties of the molecule.
Chemical Reactions Analysis
Halogenated anilines can undergo various chemical reactions, including nucleophilic aromatic substitution, coupling reactions, and the formation of organometallic compounds. For instance, the synthesis of aryl(2,4,6-trimethoxyphenyl)iodonium trifluoroacetate salts from aryl iodides suggests that the iodine atom in 2,6-difluoro-4-iodoaniline could potentially be used to form similar iodonium salts under the right conditions. Additionally, the reactivity of the iodine atom could allow for the formation of organometallic compounds, as seen with 2,3,5,6-tetrafluoro-4-iodopyridine, which can be converted into organometallic reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-difluoro-4-iodoaniline would be influenced by the halogen substituents on the benzene ring. The iodine atom would contribute to a higher molecular weight and potentially increase the compound's melting point compared to non-halogenated anilines. The fluorine atoms would likely increase the compound's stability and could affect its boiling point and solubility in organic solvents. The electron-withdrawing effect of the fluorine atoms could also impact the acidity of the amine group, making it less basic than aniline itself.
Scientific Research Applications
“2,6-Difluoro-4-iodoaniline” is a chemical compound with the molecular formula C6H4F2IN and a molecular weight of 255.01 . It appears as a white to light yellow to light orange powder or crystal . .
This compound is sensitive to light and air, and it’s recommended to store it under inert gas . It has a melting point range of 80.0 to 84.0 °C .
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Organic Synthesis : As mentioned earlier, “2,6-Difluoro-4-iodoaniline” can be used as a building block in organic synthesis . The presence of the iodo group (I) makes it a candidate for palladium-catalyzed coupling reactions . These reactions are a cornerstone of organic synthesis, allowing researchers to efficiently join molecules and create complex structures .
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Pharmaceutical Industry : Compounds similar to “2,6-Difluoro-4-iodoaniline” are widely used in the pharmaceutical industry . They can serve as fundamental building blocks to create a variety of important compounds .
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Chemical Industry : In the chemical industry, “2,6-Difluoro-4-iodoaniline” could potentially be used to synthesize other chemicals .
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Food Industry : Although not specific to “2,6-Difluoro-4-iodoaniline”, similar compounds are used in the food industry .
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Organic Synthesis : As mentioned earlier, “2,6-Difluoro-4-iodoaniline” can be used as a building block in organic synthesis . The presence of the iodo group (I) makes it a candidate for palladium-catalyzed coupling reactions . These reactions are a cornerstone of organic synthesis, allowing researchers to efficiently join molecules and create complex structures .
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Pharmaceutical Industry : Compounds similar to “2,6-Difluoro-4-iodoaniline” are widely used in the pharmaceutical industry . They can serve as fundamental building blocks to create a variety of important compounds .
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Chemical Industry : In the chemical industry, “2,6-Difluoro-4-iodoaniline” could potentially be used to synthesize other chemicals .
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Food Industry : Although not specific to “2,6-Difluoro-4-iodoaniline”, similar compounds are used in the food industry .
Safety And Hazards
properties
IUPAC Name |
2,6-difluoro-4-iodoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2IN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUZNQLIMDDCHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299251 | |
Record name | 2,6-Difluoro-4-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60299251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-4-iodoaniline | |
CAS RN |
141743-49-9 | |
Record name | 2,6-Difluoro-4-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60299251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Difluoro-4-iodoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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